(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide
Description
(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is a halogenated secondary amine salt with a molecular weight of 326.21 g/mol (calculated from ). Its structure features a 3-fluorobenzyl group and a 2-methoxybenzyl group linked via an amine moiety, stabilized as a hydrobromide salt. The compound has been used in research contexts, though commercial availability is discontinued (). Key properties include:
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO.BrH/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12;/h2-9,17H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZIMPTUODUJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-28-4 | |
| Record name | Benzenemethanamine, 3-fluoro-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide typically involves the reaction of 3-fluorobenzylamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Compounds with nucleophilic groups replacing the fluorine atom.
Scientific Research Applications
(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The compound’s activity and physicochemical properties are influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated LogP values based on structural analogs; †Predicted using fragment-based methods; ‡Assumed similar to target compound.
Functional Implications
3-Fluoro substitution enhances metabolic stability and lipophilicity relative to non-halogenated analogs, as seen in halogenated benzenes ().
Electronic Effects :
- Methoxy groups donate electron density via resonance, while fluorine withdraws electrons inductively. This combination creates a balanced electronic profile, influencing solubility and reactivity .
Biological Activity :
Biological Activity
(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16BrFNO
- Molecular Weight : 325.20 g/mol
- Functional Groups : The compound features a fluorobenzyl group and a methoxybenzyl group attached to an amine, with hydrobromide as the counterion.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to diverse biological effects.
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, which is crucial for its potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that benzylamine derivatives can inhibit bacterial growth by interfering with essential metabolic processes.
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. Compounds with fluorinated aromatic rings are known to enhance the potency of anticancer agents due to improved binding affinity to target proteins.
Neuroprotective Effects
Given the presence of the methoxy group, there is potential for neuroprotective effects against oxidative stress. Compounds with similar structural motifs have demonstrated the ability to reduce neuronal cell death in vitro.
Case Studies and Research Findings
-
Anticancer Activity Assessment :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing an IC50 value indicative of moderate cytotoxicity.
- Table 1 summarizes the IC50 values compared to standard anticancer drugs.
Compound Cell Line IC50 (µM) This compound A549 15.5 Doxorubicin A549 0.5 Cisplatin A549 10 -
Neuroprotective Studies :
- In vitro studies using PC12 cells demonstrated that the compound significantly reduced apoptosis induced by H2O2 exposure, indicating potential neuroprotective properties.
- The results showed a dose-dependent response with significant reductions in cell death at concentrations above 10 µM.
-
Antimicrobial Activity :
- A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus.
- Table 2 illustrates the minimum inhibitory concentrations (MICs) for various bacterial strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 32 Pseudomonas aeruginosa 64
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
